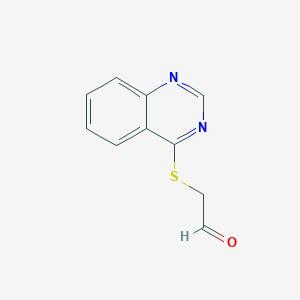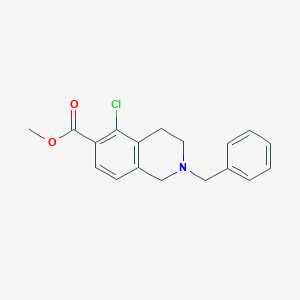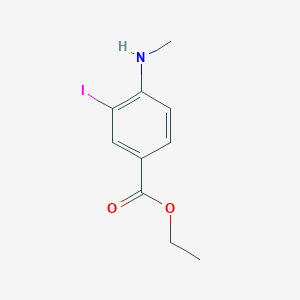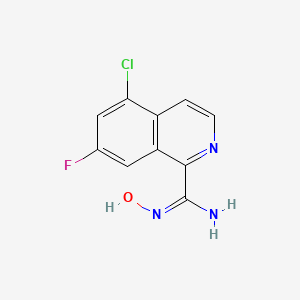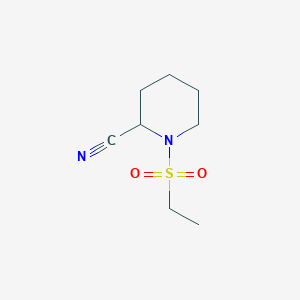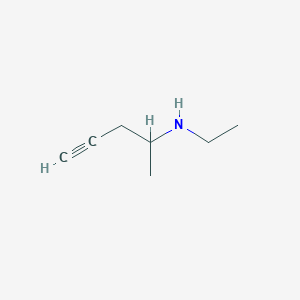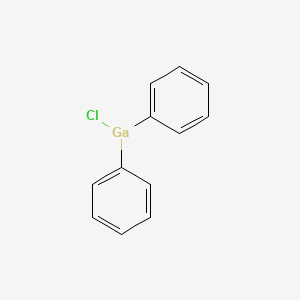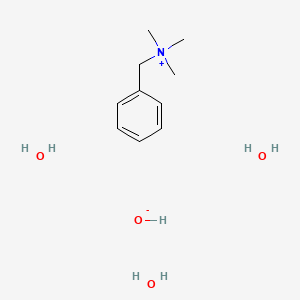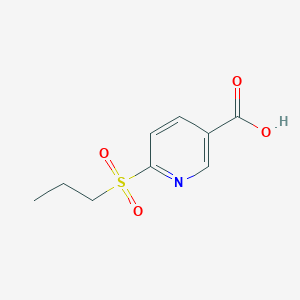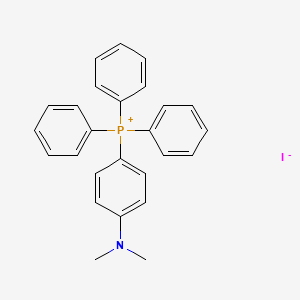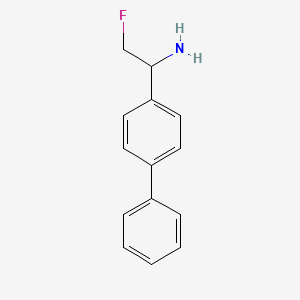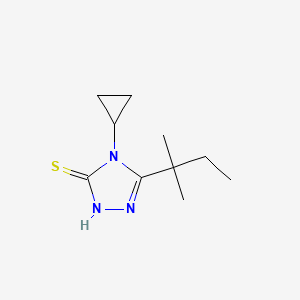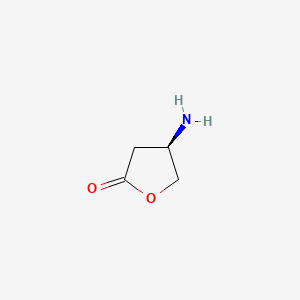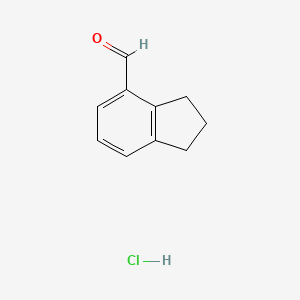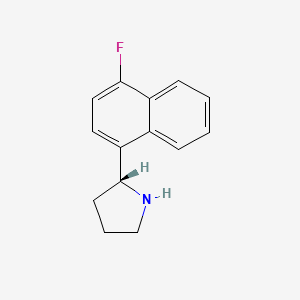
Pyrrolidine,2-(4-fluoro-1-naphthalenyl)-,(2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine,2-(4-fluoro-1-naphthalenyl)-,(2R)- is a chemical compound with the molecular formula C14H14FN and a molecular weight of 215.27 g/mol . This compound is characterized by the presence of a pyrrolidine ring attached to a 4-fluoro-1-naphthalenyl group, and it exists in the (2R) configuration.
Preparation Methods
The synthesis of Pyrrolidine,2-(4-fluoro-1-naphthalenyl)-,(2R)- typically involves the reaction of 4-fluoro-1-naphthaldehyde with ®-pyrrolidine under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity.
Chemical Reactions Analysis
Pyrrolidine,2-(4-fluoro-1-naphthalenyl)-,(2R)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where the fluorine atom or other substituents on the naphthalenyl ring are replaced by other functional groups. Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.
Scientific Research Applications
Pyrrolidine,2-(4-fluoro-1-naphthalenyl)-,(2R)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Pyrrolidine,2-(4-fluoro-1-naphthalenyl)-,(2R)- involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Pyrrolidine,2-(4-fluoro-1-naphthalenyl)-,(2R)- can be compared with other similar compounds, such as:
Pyrrolidine,2-(4-chloro-1-naphthalenyl)-,(2R)-: This compound has a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.
Pyrrolidine,2-(4-bromo-1-naphthalenyl)-,(2R)-: The presence of a bromine atom can also influence the reactivity and interactions of the compound.
Pyrrolidine,2-(4-methyl-1-naphthalenyl)-,(2R)-: The methyl group can affect the compound’s steric and electronic properties, leading to variations in its behavior.
The uniqueness of Pyrrolidine,2-(4-fluoro-1-naphthalenyl)-,(2R)- lies in its specific structural features and the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H14FN |
|---|---|
Molecular Weight |
215.27 g/mol |
IUPAC Name |
(2R)-2-(4-fluoronaphthalen-1-yl)pyrrolidine |
InChI |
InChI=1S/C14H14FN/c15-13-8-7-12(14-6-3-9-16-14)10-4-1-2-5-11(10)13/h1-2,4-5,7-8,14,16H,3,6,9H2/t14-/m1/s1 |
InChI Key |
ATPUZHUUDMGNCW-CQSZACIVSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC=C(C3=CC=CC=C23)F |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C3=CC=CC=C23)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


